molecular formula C5H10O2 B14507388 (R)-4-Hydroxy-2-pentanone

(R)-4-Hydroxy-2-pentanone

Cat. No.: B14507388
M. Wt: 102.13 g/mol
InChI Key: PCYZZYAEGNVNMH-SCSAIBSYSA-N
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Description

®-4-Hydroxy-2-pentanone is an organic compound with the molecular formula C5H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-4-Hydroxy-2-pentanone can be synthesized through several methods. One common approach involves the reduction of 4-oxopentanoic acid using a chiral catalyst to ensure the production of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 4-oxopentanal using a chiral rhodium catalyst.

Industrial Production Methods: In industrial settings, the production of ®-4-Hydroxy-2-pentanone often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases can be employed to catalyze the reduction of 4-oxopentanal to ®-4-Hydroxy-2-pentanone under mild conditions, ensuring high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-4-Hydroxy-2-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-oxopentanoic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to 4-pentanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-oxopentanoic acid.

    Reduction: 4-pentanol.

    Substitution: Various substituted pentanones depending on the reagents used.

Scientific Research Applications

®-4-Hydroxy-2-pentanone has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-2-pentanone involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its conversion to other compounds. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    4-Hydroxy-2-butanone: Similar in structure but with one less carbon atom.

    4-Hydroxy-2-hexanone: Similar in structure but with one more carbon atom.

    2-Hydroxy-4-pentanone: An isomer with the hydroxyl group on a different carbon atom.

Uniqueness: ®-4-Hydroxy-2-pentanone is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral catalysis.

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(4R)-4-hydroxypentan-2-one

InChI

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

PCYZZYAEGNVNMH-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(=O)C)O

Canonical SMILES

CC(CC(=O)C)O

Origin of Product

United States

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